3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1156602-97-9
VCID: VC3037842
InChI: InChI=1S/C9H15ClN2O2S/c1-6(2)5-12-8(4)9(7(3)11-12)15(10,13)14/h6H,5H2,1-4H3
SMILES: CC1=C(C(=NN1CC(C)C)C)S(=O)(=O)Cl
Molecular Formula: C9H15ClN2O2S
Molecular Weight: 250.75 g/mol

3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride

CAS No.: 1156602-97-9

Cat. No.: VC3037842

Molecular Formula: C9H15ClN2O2S

Molecular Weight: 250.75 g/mol

* For research use only. Not for human or veterinary use.

3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride - 1156602-97-9

Specification

CAS No. 1156602-97-9
Molecular Formula C9H15ClN2O2S
Molecular Weight 250.75 g/mol
IUPAC Name 3,5-dimethyl-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride
Standard InChI InChI=1S/C9H15ClN2O2S/c1-6(2)5-12-8(4)9(7(3)11-12)15(10,13)14/h6H,5H2,1-4H3
Standard InChI Key JJVAWKPCVGZSNI-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC(C)C)C)S(=O)(=O)Cl
Canonical SMILES CC1=C(C(=NN1CC(C)C)C)S(=O)(=O)Cl

Introduction

Chemical Identity and Physical Properties

3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms, with methyl substituents at positions 3 and 5, a 2-methylpropyl (isobutyl) group at position 1, and a sulfonyl chloride functional group at position 4. This compound represents an important class of reactive intermediates used in the synthesis of more complex molecules.

Basic Identification Parameters

ParameterValue
CAS Number1156602-97-9
Molecular FormulaC₉H₁₅ClN₂O₂S
Molecular Weight250.75 g/mol
SMILESCC1=C(C(=NN1CC(C)C)C)S(=O)(=O)Cl
InChIInChI=1S/C9H15ClN2O2S/c1-6(2)5-12-8(4)9(7(3)11-12)15(10,13)14/h6H,5H2,1-4H3
InChIKeyJJVAWKPCVGZSNI-UHFFFAOYSA-N

Table 1: Chemical identifiers of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride

Adductm/zPredicted CCS (Ų)
[M+H]⁺251.06156157.0
[M+Na]⁺273.04350168.0
[M+NH₄]⁺268.08810163.6
[M+K]⁺289.01744163.1
[M-H]⁻249.04700155.7
[M+Na-2H]⁻271.02895159.4
[M]⁺250.05373158.8
[M]⁻250.05483158.8

Table 2: Predicted collision cross-section data for various ionic forms of the compound

Synthetic Approaches

The synthesis of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride typically follows a multi-step process beginning with the formation of the pyrazole core followed by selective functionalization.

N-Alkylation

The next step involves N-alkylation of the pyrazole ring with 2-methylpropyl (isobutyl) groups. Based on synthetic procedures for similar compounds, this can be achieved by treating the pyrazole with a strong base such as potassium tert-butoxide in THF, followed by addition of the appropriate alkyl halide . In this case, 2-methylpropyl (isobutyl) iodide or bromide would be used to introduce the specific substituent at the N1 position .

Chemical Reactivity

3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride possesses high reactivity due to the presence of the sulfonyl chloride functional group, which makes it valuable in a range of chemical transformations.

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride group is highly susceptible to nucleophilic substitution reactions. This reactivity is particularly valuable in the synthesis of:

  • Sulfonamides: Reaction with primary or secondary amines yields sulfonamides, which are important pharmaceutical scaffolds .

  • Sulfonate esters: Reaction with alcohols forms sulfonate esters, which serve as leaving groups in further transformations.

  • Sulfinates: Reaction with organometallic reagents can yield sulfinate derivatives.

The compound's unique structure and reactivity make it a valuable asset in both academic research and industrial applications, particularly in pharmaceuticals .

Applications in Organic Synthesis and Medicinal Chemistry

Pharmaceutical Intermediates

Pyrazole-4-sulfonyl chlorides, including 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride, serve as key intermediates in the synthesis of bioactive compounds with potential pharmaceutical applications.

Recent research has shown that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have assessed their effectiveness against U937 cells using assays such as the CellTiter-Glo Luminescent cell viability assay . The structural features of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride, particularly its isobutyl substituent, may confer specific pharmacological properties to resulting derivatives.

Comparison with Related Pyrazole-4-sulfonyl Chloride Derivatives

The 2-methylpropyl (isobutyl) substituent on the N1 position distinguishes 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride from other closely related compounds. A comparison with similar derivatives provides insights into structure-property relationships.

CompoundCAS NumberMolecular Weight (g/mol)Key Structural Difference
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride1156602-97-9250.752-methylpropyl (isobutyl) at N1
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride80466-78-0194.64Unsubstituted N1
3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride59340-26-0270.74Phenyl at N1
3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride1006336-87-3236.72Propyl at N1
1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride59340-27-1209.00Methyl at N1
1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride1006487-24-6258.672,2-difluoroethyl at N1

Table 3: Comparison of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride with related derivatives

The variability in the N1 substituent likely influences properties such as solubility, reactivity, and biological activity. The 2-methylpropyl group in 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride introduces hydrophobicity and steric bulk, which could affect its pharmacokinetic and pharmacodynamic properties compared to derivatives with smaller or more hydrophilic substituents.

Current Research and Future Perspectives

Current research involving pyrazole-4-sulfonyl chlorides focuses on their utility in developing novel bioactive compounds. The specific structural features of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride, particularly the isobutyl substituent, may afford unique properties to derivatives synthesized from this compound.

Emerging Applications

  • Development of selective enzyme inhibitors for treating various diseases.

  • Design of novel sulfonamide-containing drugs with improved efficacy and reduced side effects.

  • Application in chemical biology for protein labeling and bioconjugation.

  • Use as building blocks in diversity-oriented synthesis for drug discovery .

Research Gaps

Several aspects of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride warrant further investigation:

  • Comprehensive physical property data, including precise melting and boiling points.

  • Detailed mechanistic studies of its reactions with various nucleophiles.

  • Exploration of catalytic methods for selective functionalization.

  • Systematic study of structure-activity relationships in derivatives for medicinal applications.

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